molecular formula C23H23N3OS B2383730 4-(tert-butyl)-N-(4-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)benzamide CAS No. 920450-97-1

4-(tert-butyl)-N-(4-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)benzamide

Cat. No.: B2383730
CAS No.: 920450-97-1
M. Wt: 389.52
InChI Key: VJZXVVDJTUSXRP-UHFFFAOYSA-N
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Description

4-(tert-butyl)-N-(4-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)benzamide is a complex organic compound that features a tert-butyl group, an imidazo[2,1-b]thiazole moiety, and a benzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(tert-butyl)-N-(4-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)benzamide typically involves multi-step organic reactions. The process begins with the preparation of the imidazo[2,1-b]thiazole core, which can be synthesized through the cyclization of appropriate thioamide and α-halo ketone precursors . The tert-butyl group is introduced via alkylation reactions, often using tert-butyl halides under basic conditions . The final step involves the formation of the benzamide linkage, which can be achieved through amide coupling reactions using reagents such as carbodiimides or acyl chlorides .

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated synthesis and purification systems would be essential to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

4-(tert-butyl)-N-(4-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, nitrating agents, sulfonating agents.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, which can be further utilized in different applications .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

  • 4-(tert-butyl)-N-(4-(2-methylimidazo[2,1-b]thiazol-6-yl)phenyl)benzamide
  • 4-(tert-butyl)-N-(4-(3-ethylimidazo[2,1-b]thiazol-6-yl)phenyl)benzamide
  • 4-(tert-butyl)-N-(4-(3-methylimidazo[2,1-b]thiazol-5-yl)phenyl)benzamide

Uniqueness

4-(tert-butyl)-N-(4-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the tert-butyl group enhances its stability and lipophilicity, making it a valuable compound for various applications .

Properties

IUPAC Name

4-tert-butyl-N-[4-(3-methylimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3OS/c1-15-14-28-22-25-20(13-26(15)22)16-7-11-19(12-8-16)24-21(27)17-5-9-18(10-6-17)23(2,3)4/h5-14H,1-4H3,(H,24,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJZXVVDJTUSXRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC2=NC(=CN12)C3=CC=C(C=C3)NC(=O)C4=CC=C(C=C4)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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